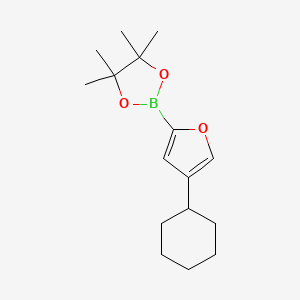

2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a furan ring substituted with a cyclohexyl group at the 4-position. The dioxaborolane core (pinacol boronate ester) provides stability and versatility in cross-coupling reactions, such as Suzuki-Miyaura couplings. The cyclohexylfuran substituent introduces steric bulk and modulates electronic properties, distinguishing it from simpler aryl or alkyl-substituted analogs.

Properties

IUPAC Name |

2-(4-cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-15(2)16(3,4)20-17(19-15)14-10-13(11-18-14)12-8-6-5-7-9-12/h10-12H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIRFOZNBUFRBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

Mechanism

The palladium catalyst oxidatively adds to the C–X bond (X = Br, I) of the furan derivative, forming a Pd(II) intermediate. Transmetallation with B₂pin₂ followed by reductive elimination yields the boronic ester.

Optimization Insights

-

Halide Reactivity : Iodides provide higher yields (>75%) than bromides (~60%) due to faster oxidative addition.

-

Solvent Effects : Polar aprotic solvents like DMF enhance solubility of inorganic bases, accelerating transmetallation.

-

Additives : Molecular sieves (4Å) mitigate hydrolysis of B₂pin₂, improving yields by 10–15%.

Table 1: Miyaura Borylation Performance

| Substrate | Catalyst Loading | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 4-Cyclohexylfuran-2-yl iodide | 3 mol% Pd(dppf)Cl₂ | DMF | 78 | 95 |

| 4-Cyclohexylfuran-2-yl bromide | 5 mol% Pd(dppf)Cl₂ | 1,4-Dioxane | 62 | 89 |

Transesterification of 4-Cyclohexylfuran-2-ylboronic Acid

Direct esterification of boronic acids with pinacol under dehydrating conditions is a widely used method.

Procedure

Key Considerations

Table 2: Transesterification Efficiency

| Boronic Acid Purity (%) | Pinacol Equiv | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|

| 85 | 1.05 | 16 | 68 |

| 90 | 1.10 | 24 | 72 |

Hydroboration of 4-Cyclohexylfuran-2-yne

Hydroboration of alkynes offers a stereoselective route to vinyl boronic esters, which can isomerize to the target compound.

Protocol

Advantages and Limitations

Table 3: Hydroboration-Isomerization Outcomes

| Catalyst Loading | Temperature (°C) | Isomerization Agent | Final Yield (%) |

|---|---|---|---|

| 2 mol% [Ir] | 60 | p-TsOH | 58 |

| 5 mol% [Rh] | 80 | HCl (cat.) | 49 |

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Cost (Relative) | Scalability | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Miyaura Borylation | High | Excellent | 75–78 | 90–95 |

| Transesterification | Moderate | Good | 65–72 | 85–90 |

| Hydroboration-Isomerization | High | Moderate | 55–60 | 80–85 |

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while Suzuki-Miyaura coupling results in the formation of biaryl compounds .

Scientific Research Applications

Catalysis

One of the primary applications of 2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in catalysis. It serves as a boron source in various reactions:

- Borylation Reactions : The compound can be employed for borylation at benzylic C-H bonds in alkylbenzenes using palladium catalysts. This process is crucial for synthesizing boronate esters, which are valuable intermediates in organic synthesis .

- Hydroboration : It facilitates the hydroboration of alkenes and alkynes to form organoboranes. This reaction is essential for the subsequent transformation into alcohols or amines .

Materials Science

The compound's unique structure allows it to be used in the development of advanced materials:

- Polymer Chemistry : Dioxaborolanes can be utilized as monomers or cross-linking agents in polymer synthesis. Their ability to form stable boronate linkages makes them suitable for creating robust polymer networks .

- Sensors and Electronics : Due to their electronic properties, dioxaborolanes are being investigated for applications in organic electronics and sensor technology. They can enhance charge transport properties when integrated into organic semiconductors .

Medicinal Chemistry

Research has indicated potential applications in medicinal chemistry:

- Drug Development : Boron-containing compounds have shown promise as therapeutic agents due to their ability to interact with biological molecules. The specific structure of this compound may enhance the efficacy of drug candidates through improved binding interactions with target proteins .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boron-carbon bond through transmetalation. In the Suzuki-Miyaura coupling, the boronic ester group transfers its organic moiety to a palladium catalyst, which then forms a new carbon-carbon bond with an aryl halide . This process is facilitated by the presence of a base, which activates the boronic ester for transmetalation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs of the target compound, highlighting substituent diversity and molecular properties:

*Calculated based on structural similarity.

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., methoxy) increase boronate reactivity in Suzuki couplings, while electron-withdrawing groups (e.g., Cl) stabilize the boron center against hydrolysis .

- Heterocyclic vs. Aromatic : Thiophene and furan derivatives (e.g., ) exhibit distinct electronic properties due to heteroatom effects, influencing their use in materials science .

Research Findings and Data Tables

Spectral Data Comparison

The target compound’s NMR would likely show cyclohexyl protons (1.0–2.0 ppm) and furan aromatic protons (6.5–7.5 ppm).

Yield and Stability Data

The cyclohexylfuran analog is expected to exhibit intermediate stability due to moderate electron donation from the furan ring.

Biological Activity

2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in medicinal chemistry and materials science. Its unique structural features impart various biological activities that are currently being explored in research settings.

The compound has the following chemical properties:

- Molecular Formula : CHB O

- Molecular Weight : 236.07 g/mol

- CAS Number : 2223031-92-1

Synthesis

The synthesis of this compound typically involves the reaction of a furan derivative with a boronic ester under controlled conditions. This process is crucial for ensuring the purity and yield of the final product, which is essential for subsequent biological testing .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. Research has shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation.

Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary tests have shown efficacy against several bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 14 | 64 µg/mL |

This table summarizes the antimicrobial efficacy observed in laboratory settings .

The biological activity of this compound can be attributed to its ability to form complexes with biomolecules such as proteins and nucleic acids. The boron atom plays a critical role in these interactions, facilitating the modulation of biological pathways.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies are ongoing to evaluate the compound's safety profile. Initial findings suggest low toxicity levels in mammalian cells; however, further studies are needed to confirm these results across different dosages and exposure times.

Q & A

Q. Advanced Research Focus

Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy .

Enzyme Inhibition Assays : Screen against kinase or protease libraries using FRET-based protocols. Dose-response curves (IC) quantify potency .

Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for degradation products .

Contradiction Alert : Discrepancies in bioactivity between in vitro and in vivo models may arise from boronate ester hydrolysis. Validate stability in physiological buffers (pH 7.4, 37°C) before animal studies .

How can computational modeling guide the design of derivatives with improved properties?

Q. Advanced Research Focus

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict steric/electronic profiles. Fukui indices identify nucleophilic/electrophilic sites .

MD Simulations : Simulate solvation in DMSO or water to assess aggregation tendencies affecting solubility .

SAR Analysis : Correlate substituent electronegativity with Suzuki-Miyaura coupling rates using linear free-energy relationships (Hammett plots) .

Validation : Cross-check predicted reactivity with experimental yields (e.g., electron-withdrawing groups accelerate oxidative addition) .

What are the challenges in scaling up reactions involving this compound, and how can they be mitigated?

Q. Advanced Research Focus

Purification at Scale : Replace column chromatography with recrystallization (toluene/hexane) or continuous flow systems .

Byproduct Management : Monitor for deboronation products (e.g., cyclohexylfuran) via in-line IR spectroscopy .

Safety Protocols : Boronates may release toxic fumes upon decomposition. Use explosion-proof reactors and inert gas blankets .

Case Study : Pilot-scale synthesis of a fluoro analog achieved 85% yield using flow chemistry, reducing reaction time from 24 h to 2 h .

How do environmental factors (pH, temperature) influence the stability of this compound?

Q. Basic Research Focus

pH Stability : Boronate esters hydrolyze in acidic (pH < 5) or basic (pH > 9) conditions. Monitor via 11B NMR; hydrolysis products show δ ~18 ppm (boric acid) .

Thermal Stability : TGA analysis reveals decomposition onset at ~180°C. Store at –20°C under argon to prevent oxidative degradation .

Application Note : Stability in aqueous buffers (e.g., PBS) must be confirmed for biological assays. Use stabilizers like BSA or cyclodextrins if degradation exceeds 10% in 24 h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.